molecular formula C10H20ClNO2 B12752940 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride CAS No. 102207-14-7

2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride

Cat. No.: B12752940
CAS No.: 102207-14-7
M. Wt: 221.72 g/mol
InChI Key: ZHWQTFZPDHUMOL-UHFFFAOYSA-N
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Description

2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H19NO2.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method offers convenience, mild conditions, and good to excellent yields .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkoxides for transesterification, acids for esterification, and various catalysts for hydrogenation and cyclization .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, transesterification can result in the formation of different esters, while hydrogenation can produce reduced forms of the compound .

Scientific Research Applications

2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes involving piperidine derivatives.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to act on neurotransmitter systems, particularly those involving norepinephrine and dopamine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate hydrochloride
  • 1-Piperidinepropanoic acid, α-methyl-, methyl ester, hydrochloride
  • Piperidine-3-carboxylic acid derivatives

Uniqueness

2-Methyl-1-piperidinepropionic acid methyl ester hydrochloride is unique due to its specific structure and the presence of both a piperidine ring and a methyl ester group. This combination gives it distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

102207-14-7

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 3-(2-methylpiperidin-1-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9-5-3-4-7-11(9)8-6-10(12)13-2;/h9H,3-8H2,1-2H3;1H

InChI Key

ZHWQTFZPDHUMOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(=O)OC.Cl

Origin of Product

United States

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